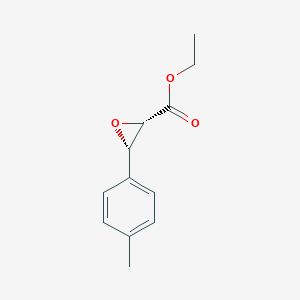
Unii-SL7fad899C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, typically involves the reaction of 4-methylphenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxirane ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield . The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans-
- Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, racemic
- Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, (2S,3S)-
Uniqueness
Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, is unique due to its specific stereochemistry, which can influence its reactivity and biological activity compared to its trans- and racemic counterparts . The cis-configuration may result in different spatial arrangements, affecting how the compound interacts with other molecules .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl (2S,3R)-3-(4-methylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-3-14-12(13)11-10(15-11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-,11+/m1/s1 |
InChI Key |
UMSHXRVBYUKRDF-MNOVXSKESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















